Decyltriphenylphosphonium bromide
Description
Evolution of Phosphonium (B103445) Chemistry in Synthetic and Biological Sciences
The journey of organophosphorus chemistry has been a dynamic one, branching into critical areas of synthetic organic chemistry and the life sciences. nih.gov Initially, the focus was on their application in fundamental organic transformations like the Wittig reaction, which revolutionized the synthesis of alkenes. wikipedia.org This reaction, where a phosphonium ylide reacts with an aldehyde or ketone, remains a cornerstone of organic synthesis. wikipedia.org
Over time, the scope of phosphonium chemistry expanded dramatically. The development of the phosphoramidite (B1245037) method for oligonucleotide synthesis marked a pivotal moment, profoundly impacting chemical biology and enabling technologies like high-throughput sequencing and oligonucleotide therapeutics. nih.gov In recent years, phosphonium-based catalysts have been developed for a range of reactions, including the monoreduction of bisphosphine dioxides, showcasing their utility in accessing valuable chiral compounds. acs.org Furthermore, the unique properties of phosphonium salts have led to their exploration in diverse applications, from textile finishes to their use in the production of "green ammonia". wikipedia.org
Significance of the Triphenylphosphonium Cation in Tailored Molecular Design
The triphenylphosphonium (TPP) cation, with its three phenyl rings attached to a positively charged phosphorus atom, is a particularly significant moiety in the design of specialized molecules. nih.gov Its lipophilic (fat-loving) nature and delocalized positive charge allow it to readily cross biological membranes. acs.org This property is especially crucial for targeting mitochondria, the powerhouses of the cell. nih.govnih.gov
Mitochondria possess a highly negative membrane potential, which acts as a strong driving force for the accumulation of positively charged molecules like the TPP cation. acs.orgnih.gov This has led to the development of a vast array of mitochondria-targeted drugs and probes by attaching a TPP cation to a pharmacologically active molecule. nih.govnih.govwikipedia.org The ability to deliver compounds specifically to mitochondria has opened up new avenues for studying mitochondrial function and for developing therapies for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cancer. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
decyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLMQGXUUHCSB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954126 | |
| Record name | Decyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32339-43-8 | |
| Record name | Phosphonium, decyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32339-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032339438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Decyltriphenylphosphonium Bromide: a Profile
Chemical Identity and Properties
DTPB is a white to off-white or faint yellow powder that is hygroscopic, meaning it readily absorbs moisture from the air. chemicalbook.com Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C28H36BrP | chemicalbook.com |
| Molecular Weight | 483.46 g/mol | chemicalbook.com |
| CAS Number | 32339-43-8 | chemicalbook.com |
| Melting Point | 90°C | chemicalbook.com |
| Appearance | Off-white to faint yellow powder | chemicalbook.com |
| Solubility | Soluble in various organic solvents. | google.com |
Synthesis and Formulations
The synthesis of this compound typically involves a nucleophilic substitution reaction (SN2) between triphenylphosphine (B44618) and 1-bromodecane. nih.gov In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the carbon atom bonded to the bromine in 1-bromodecane, leading to the formation of the phosphonium salt. nih.gov The reaction is often carried out by heating the two reactants together, sometimes in a suitable solvent. google.comnih.gov
Reaction Mechanisms and Catalytic Activity of Decyltriphenylphosphonium Bromide
Role in Wittig Olefination Reactions
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. Decyltriphenylphosphonium bromide serves as a key precursor to the reactive species in this transformation, the phosphonium (B103445) ylide.
Phosphonium Ylide Formation and Stabilization Dynamics
The journey of this compound in a Wittig reaction begins with its conversion into a phosphonium ylide, also known as a Wittig reagent. udel.edu This transformation is typically achieved by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium amide. masterorganicchemistry.comorganic-chemistry.org The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus atom. organic-chemistry.org The acidity of this proton is significantly increased due to the electron-withdrawing inductive effect of the neighboring phosphonium cation. wikipedia.org
The resulting ylide, decylidenetriphenylphosphorane, exists as a resonance hybrid of two contributing structures: the ylide form, with opposite charges on the adjacent carbon and phosphorus atoms, and the ylene form, featuring a phosphorus-carbon double bond. organic-chemistry.org The actual structure is a combination of these two, with the nucleophilic character residing on the carbon atom. wikipedia.org
Based on the substituents attached to the nucleophilic carbon, ylides are classified by their stability. The ylide derived from this compound is categorized as an unstabilized ylide . This is because the decyl group is a simple alkyl group, which does not offer any significant resonance or electron-withdrawing stabilization to the negative charge on the carbon. organic-chemistry.orgmtroyal.ca This lack of stabilization makes the ylide highly reactive. organic-chemistry.org
Table 1: Classification of Phosphonium Ylides
| Ylide Type | Substituent on Carbon | Reactivity | Resulting Alkene (Typical) |
|---|---|---|---|
| Unstabilized | Alkyl (e.g., Decyl) | High | (Z)-alkene |
| Semi-stabilized | Aryl, Alkenyl | Moderate | Mixture of (E/Z)-alkenes |
| Stabilized | Ester, Ketone, CN | Low | (E)-alkene |
This table illustrates the general relationship between ylide structure, reactivity, and the stereochemical outcome of the Wittig reaction.
Mechanistic Studies of Alkene Stereoselectivity
The stereochemical outcome of the Wittig reaction is heavily influenced by the stability of the ylide. mtroyal.ca For unstabilized ylides, such as that generated from this compound, the reaction typically yields the (Z)-alkene with high selectivity. organic-chemistry.orgmtroyal.ca
Mechanistic studies, particularly under lithium-salt-free conditions, support a direct and irreversible pathway. The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. mtroyal.ca This cycloaddition forms a four-membered ring intermediate called an oxaphosphetane. udel.eduorganic-chemistry.org The stereochemistry of the final alkene product is determined during this kinetically controlled step. mtroyal.ca
The preferred orientation of the ylide and the aldehyde in the transition state leads to the formation of a syn oxaphosphetane, which subsequently decomposes to furnish the (Z)-alkene and triphenylphosphine (B44618) oxide. libretexts.org The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. udel.edu In contrast, stabilized ylides undergo a reversible initial addition, allowing for equilibration to a more stable anti oxaphosphetane, which then leads to the (E)-alkene. libretexts.org
Applications in Complex Molecule Synthesis
The ability of unstabilized Wittig reagents to reliably generate (Z)-alkenes makes them invaluable tools in the synthesis of complex molecules, particularly natural products where such stereochemistry is common. mtroyal.ca For instance, non-stabilized ylides are employed in the synthesis of targets like leukotriene A methyl ester, where a cis (or Z) double bond is required. mtroyal.ca
While specific documented examples detailing the use of this compound in a total synthesis are not prevalent in readily accessible literature, its function as a precursor to an unstabilized ylide places it in a class of reagents critical for such transformations. It is ideally suited for reactions where a C10 alkyl chain needs to be introduced as the (Z)-component of a newly formed double bond. The synthesis of various natural products containing long-chain aliphatic (Z)-alkenes represents the potential area of application for this reagent. libretexts.org
Phase Transfer Catalysis (PTC)
This compound also functions effectively as a phase transfer catalyst, facilitating reactions between reactants located in two immiscible phases, typically an aqueous and an organic phase.
Mechanisms of Interfacial Ion Transfer
In a typical liquid-liquid phase transfer catalysis system, an inorganic nucleophile (e.g., hydroxide, cyanide) is dissolved in the aqueous phase, while the organic substrate resides in the immiscible organic solvent. The reaction is often hindered by the inability of the reactants to interact.
This compound mitigates this issue by acting as an ion shuttle. The mechanism involves the following key steps:
Ion Pairing: The positively charged phosphonium head of the catalyst is hydrophilic enough to interact at the aqueous-organic interface. Here, it exchanges its bromide anion for an anion from the aqueous phase (e.g., OH⁻).
Phase Transfer: The bulky, lipophilic nature of the three phenyl groups and, crucially, the long ten-carbon decyl chain, imparts significant solubility in the organic phase to the phosphonium cation. This lipophilicity allows the newly formed ion pair (e.g., [Ph₃P(C₁₀H₂₁)⁺][OH⁻]) to detach from the interface and travel into the bulk organic phase.
Reaction: Once in the organic phase, the anion is poorly solvated and thus highly reactive. It can then react with the organic substrate.
Catalyst Regeneration: After the reaction, the phosphonium cation, now paired with the leaving group anion (e.g., Br⁻), migrates back to the interface to repeat the cycle.
The efficiency of phosphonium salts as phase transfer catalysts is often superior to ammonium (B1175870) salts in certain applications, particularly under high-temperature or strongly basic conditions, due to their greater thermal stability.
Enhancement of Reaction Kinetics and Selectivity
The primary role of a phase transfer catalyst is to enhance reaction rates. By shuttling reactant anions into the organic phase, this compound increases the effective concentration of the nucleophile in the same phase as the substrate, leading to a dramatic acceleration of the reaction compared to the uncatalyzed two-phase system.
The structure of the catalyst is paramount to its effectiveness. The length of the alkyl chain is a critical factor influencing the catalyst's lipophilicity and, consequently, its activity.
Table 2: Conceptual Influence of Alkyl Chain Length on PTC Efficacy
| Phosphonium Bromide Catalyst | Alkyl Chain | Relative Lipophilicity | General Effect on Reaction Rate |
|---|---|---|---|
| Butyltriphenylphosphonium Bromide | C4 | Moderate | Effective, but may have higher aqueous solubility. |
| This compound | C10 | High | Strong partitioning into the organic phase, leading to high catalytic activity. |
| Hexathis compound | C16 | Very High | Excellent activity, may form micelles or have lower solubility if too long. |
This table provides a conceptual illustration of how catalyst structure impacts performance. Optimal chain length often depends on the specific reaction system.
Besides accelerating reactions, phase transfer catalysts like this compound can also improve reaction selectivity. By enabling the use of milder reaction conditions (e.g., lower temperatures), unwanted side reactions can often be minimized. For example, in alkylation reactions, PTC can favor C-alkylation over O-alkylation or reduce elimination byproducts by providing a less basic and more controlled reactive environment in the organic phase.
Green Chemistry Implications in PTC
The application of this compound as a phase-transfer catalyst (PTC) holds notable green chemistry implications, particularly in the hydrolysis of polymers like poly(ethylene terephthalate) (PET). Phase-transfer catalysis is an environmentally friendly technique that facilitates reactions between reactants in different phases, often eliminating the need for harsh solvents and reducing energy consumption.
The use of PTCs like this compound can lead to milder reaction conditions, increased product selectivity, and easier separation and recycling of the catalyst, all of which are key tenets of sustainable chemical synthesis.
Other Catalytic and Reactivity Profiles
Nucleophilic Substitution Kinetics
The kinetics of nucleophilic substitution reactions involving phosphonium salts such as this compound are complex and influenced by several factors, including the nature of the nucleophile, the electrophile, and the solvent. While specific kinetic data for this compound is not extensively documented in readily available literature, general principles derived from studies on similar phosphonium salts can provide valuable insights.
Nucleophilic attack by phosphines on alkyl halides is a fundamental reaction for the synthesis of phosphonium salts. walisongo.ac.id The reactivity in these S_N2 reactions is dependent on the electron richness of the phosphine (B1218219) and the steric hindrance of the alkyl halide. walisongo.ac.id For instance, more electron-rich phosphines are generally better nucleophiles. walisongo.ac.id
In reactions where the phosphonium salt itself is the substrate, such as in degenerate halide substitution on tetracoordinate halophosphonium cations, the mechanism often proceeds in two steps: the formation of a pentacoordinate dihalophosphorane intermediate via backside attack, followed by dissociation. This process typically results in an inversion of configuration at the phosphorus center. acs.org The energy barriers for such reactions are influenced by the nature of the halide and the steric bulk of the substituents on the phosphorus atom. acs.org Bulky substituents tend to slow down the reaction. acs.org
Phosphonium salts can also act as electrophilic agents in certain nucleophilic substitution reactions. For example, they can be used to synthesize phosphonates and phosphine oxides from Morita–Baylis–Hillman (MBH) adducts through an S_N2' mechanism. academie-sciences.fr
The following table summarizes the general factors influencing the kinetics of nucleocytidine substitution reactions involving phosphonium compounds:
| Factor | Influence on Reaction Rate | Mechanism |
| Nucleophile | More electron-rich nucleophiles generally increase the rate. | S_N2 |
| Electrophile (Alkyl Halide) | Less sterically hindered electrophiles lead to faster reactions. | S_N2 |
| Leaving Group | Better leaving groups (e.g., I- > Br- > Cl-) enhance the reaction rate. | S_N2 |
| Substituents on Phosphorus | Bulky substituents decrease the rate of substitution at the phosphorus center. | Degenerate Halide Substitution |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. | General |
Interactions with Anionic Species
This compound, as a lipophilic cation, exhibits significant interactions with a variety of anionic species. The long decyl chain allows the cation to penetrate into less polar environments, such as lipid membranes, facilitating the transport of anions across these barriers.
A notable example is the interaction of a closely related compound, 10-(6'-plastoquinonyl)decyltriphenylphosphonium (SkQ1), with organic anions. Studies have shown that the ability of alkyltriphenylphosphonium cations to induce the efflux of anions like carboxyfluorescein from liposomes is highly dependent on the length of the alkyl chain, with a maximum effect observed for chain lengths of around 10-12 carbon atoms. nih.gov This suggests that this compound is structurally optimized for such interactions. The process involves the formation of a complex between the phosphonium cation and the anion. nih.gov
The interaction is not limited to organic anions. The bromide counter-ion itself is held in an ion pair with the phosphonium cation. The nature of this interaction is primarily electrostatic. researchgate.net Computational studies on similar ionic liquid cations, such as 1-butyl-3-methylimidazolium, with halide anions have shown that the stability of the ion pair is influenced by the size of the anion, with smaller anions leading to stronger electrostatic interactions. researchgate.net
The interaction of this compound with different anionic species can be summarized as follows:
| Anionic Species | Nature of Interaction | Observed Effect |
| Organic Anions (e.g., Carboxyfluorescein, Fatty Acid Anions) | Complex formation and transport across lipid membranes. | Enhanced uncoupling effect in mitochondria, induced efflux from liposomes. nih.gov |
| Protonophore Anions (e.g., DNP, FCCP) | Formation of a carrier-type complex. | Promotion of uncoupling activity in mitochondria. nih.gov |
| Halide Anions (e.g., Bromide) | Electrostatic interaction forming an ion pair. | The stability of the ion pair is influenced by the anion size. researchgate.net |
Advanced Biological and Biomedical Research Applications of Decyltriphenylphosphonium Bromide and Its Conjugates
Mitochondrial Targeting Strategies
The selective delivery of therapeutic and diagnostic agents to mitochondria is a significant area of research, given the organelle's central role in cellular metabolism, signaling, and apoptosis. The triphenylphosphonium (TPP) cation, particularly in the form of decyltriphenylphosphonium bromide, has emerged as a key player in this field. Its ability to accumulate within mitochondria is primarily driven by the large mitochondrial membrane potential.
Physicochemical Principles of Mitochondrial Accumulation (membrane potential driven)
The accumulation of decyltriphenylphosphonium (TPP) cations within mitochondria is a direct consequence of the organelle's electrochemical gradient. The inner mitochondrial membrane maintains a substantial negative potential, typically ranging from -140 to -180 mV, which is significantly more negative than the cell's plasma membrane potential of -30 to -40 mV. nih.govnih.gov This strong negative charge inside the mitochondria acts as an electrophoretic force, driving the positively charged TPP cations from the cytoplasm into the mitochondrial matrix. nih.govnih.gov
The process can be understood through the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. For a monovalent cation like TPP, the concentration ratio across the mitochondrial membrane is predicted to increase approximately tenfold for every 60 mV of membrane potential. nih.gov This results in a substantial accumulation of TPP-conjugated molecules within the mitochondria, with concentrations potentially reaching 100 to 1000 times higher than in the cytoplasm. nih.govresearchgate.net The lipophilic (fat-loving) nature of the TPP cation, conferred by its three phenyl rings and the decyl alkyl chain, facilitates its passage across the lipid-rich mitochondrial membranes without the need for specific transporters. biorxiv.orgsymbiosisonlinepublishing.com
Exploration of Alkyl Chain Length Effects on Intracellular Localization
The length of the alkyl chain attached to the triphenylphosphonium (TPP) cation plays a crucial role in determining the efficiency and dynamics of its intracellular and mitochondrial uptake. Research has shown that increasing the hydrophobicity of the TPP derivative by elongating the alkyl chain leads to a faster and more extensive accumulation within mitochondria. nih.govbiorxiv.org For instance, decyl- and dodecyl-TPP+ derivatives have been observed to have a more pronounced effect on mitochondrial function compared to those with shorter alkyl chains like propyl-TPP+. researchgate.net
This enhanced uptake with longer alkyl chains is attributed to a lower energy barrier for crossing the hydrophobic lipid bilayer of the mitochondrial membranes. nih.gov However, this increased hydrophobicity is also associated with a greater propensity to disrupt mitochondrial functions, such as inhibiting respiratory chain complexes and inducing proton leaks, which can lead to toxicity. nih.govresearchgate.net Therefore, the length of the alkyl linker, typically ranging from 2 to 10 carbons, is a critical parameter that can be modulated to optimize the balance between efficient mitochondrial targeting and potential off-target effects. nih.gov Studies comparing different alkyl chain lengths have provided valuable insights into designing TPP-based molecules with improved mitochondrial delivery and reduced toxicity. rsc.org
| Alkyl Chain Length | Effect on Mitochondrial Uptake | Impact on Mitochondrial Function | Reference |
|---|---|---|---|
| Short (e.g., Propyl) | Less efficient uptake | Minimal to no effect at low concentrations | researchgate.net |
| Medium (e.g., Hexyl) | Moderate uptake | Dose-dependent alterations in mitochondrial morphology and function | biorxiv.org |
| Long (e.g., Decyl, Dodecyl) | Faster and more extensive uptake | Significant inhibition of respiratory chain and decrease in membrane potential | biorxiv.orgresearchgate.net |
Design and Synthesis of Mitochondria-Targeted Conjugates (e.g., MitoQ, SkQ1)
The triphenylphosphonium (TPP) cation, particularly with a decyl linker, serves as a versatile carrier for delivering a wide range of bioactive molecules to mitochondria. This strategy has led to the development of numerous mitochondria-targeted conjugates, with MitoQ and SkQ1 being prominent examples. nih.govwikipedia.org The synthesis of these conjugates typically involves attaching the TPP moiety to the desired "cargo" molecule via an alkyl chain, most commonly a ten-carbon (decyl) chain. nih.govrsc.org
MitoQ (Mitoquinone) is a mitochondria-targeted antioxidant that consists of a ubiquinone moiety, which is the active antioxidant component of coenzyme Q10, linked to a TPP cation by a decyl chain. wikipedia.orgnih.gov
SkQ1 is another well-studied mitochondria-targeted antioxidant. It is structurally similar to MitoQ but utilizes a plastoquinone (B1678516) antioxidant moiety, which is derived from plant chloroplasts, attached to a decyltriphenylphosphonium cation. nih.govwikipedia.org SkQ1 has demonstrated potent antioxidant activity and is noted for having a wider therapeutic window between its antioxidant and pro-oxidant effects compared to MitoQ. nih.govwikipedia.org
The synthesis of these conjugates often involves a nucleophilic substitution reaction where triphenylphosphine (B44618) reacts with an alkyl bromide, such as (10-(1,3-dioxoisoindolin-2-yl)decyl)triphenylphosphonium bromide, to form the TPP-linker component. nih.govacs.org This is then conjugated to the desired antioxidant or other bioactive molecule. The resulting TPP-conjugates are stable in biological systems and their lipophilic and cationic properties facilitate their accumulation in mitochondria. nih.gov
Antioxidant and Redox Modulation Studies
This compound and its conjugates are extensively studied for their ability to modulate the redox state of mitochondria and protect against oxidative stress. By delivering antioxidants directly to the site of major reactive oxygen species (ROS) production, these compounds offer a targeted approach to mitigating cellular damage.
Mechanisms of Reactive Oxygen Species (ROS) Scavenging
Mitochondria-targeted antioxidants like MitoQ and SkQ1, which feature a decyltriphenylphosphonium cation, exert their antioxidant effects primarily by scavenging reactive oxygen species (ROS) within the mitochondria. nih.govnih.gov The antioxidant moiety of these conjugates, such as the ubiquinone in MitoQ or the plastoquinone in SkQ1, can undergo oxidation-reduction cycles. nih.govnih.gov In their reduced form, they can donate an electron to neutralize ROS, such as superoxide (B77818) radicals and peroxyl radicals. nih.govresearchgate.net
Once inside the mitochondria, these compounds are reduced by the electron transport chain, effectively "recharging" their antioxidant capacity. nih.gov This allows them to act as catalytic scavengers, repeatedly neutralizing ROS. nih.gov For example, SkQ1 has been shown to form a complex with cardiolipin, a phospholipid unique to the inner mitochondrial membrane, which helps to prevent lipid peroxidation. nih.govnih.gov By directly targeting the primary source of cellular ROS, these decyltriphenylphosphonium-based antioxidants can effectively reduce oxidative damage to mitochondrial DNA, proteins, and lipids. researchgate.netnih.gov
Inhibition of Oxidative Stress Pathways
Beyond direct ROS scavenging, decyltriphenylphosphonium-based antioxidants can also inhibit oxidative stress pathways. nih.gov Chronic oxidative stress can activate various signaling pathways that contribute to inflammation and cell death. mdpi.com For instance, mitochondria-targeted antioxidants have been shown to modulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response. nih.gov
By reducing mitochondrial ROS levels, compounds like MitoQ can decrease the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNFα. nih.gov Some studies suggest that the scavenging of mitochondrial ROS can activate signaling pathways like the Rho/ROCK/LIMK pathway, leading to the stabilization of the actin cytoskeleton. nih.gov Furthermore, these targeted antioxidants can protect against oxidative stress-induced apoptosis (programmed cell death) by preserving mitochondrial function and integrity. nmcourts.govnih.gov This multifaceted approach of both directly neutralizing ROS and inhibiting downstream stress pathways highlights the therapeutic potential of decyltriphenylphosphonium conjugates in conditions associated with oxidative stress. nih.gov
| Compound | Mechanism of Action | Effect on Oxidative Stress Pathway | Reference |
|---|---|---|---|
| MitoQ | Ubiquinone-mediated ROS scavenging | Decreases NF-κB activation and TNFα production | nih.gov |
| SkQ1 | Plastoquinone-mediated ROS scavenging, forms complex with cardiolipin | Activates Rho/ROCK/LIMK signaling pathway, stimulates MMP9 secretion | nih.gov |
Impact on Mitochondrial Bioenergetics and Oxidative Phosphorylation
This compound (DTPPBr) and its conjugates are members of the triphenylphosphonium (TPP⁺) family of compounds, which are characterized by their lipophilic cationic nature. This property facilitates their accumulation within mitochondria, driven by the significant negative membrane potential across the inner mitochondrial membrane. nih.govnih.gov The accumulation of these compounds within the mitochondrial matrix can reach concentrations several hundred-fold higher than in the cytoplasm, making them effective vehicles for delivering therapeutic or diagnostic agents to this organelle. nih.gov
The impact of DTPPBr and its conjugates on mitochondrial bioenergetics is a subject of detailed investigation. The TPP⁺ moiety itself is not biologically inert and can influence mitochondrial function. nih.gov Studies have shown that TPP⁺ conjugates can act as mild uncouplers of oxidative phosphorylation. nih.govnih.gov Oxidative phosphorylation is the metabolic pathway where cells utilize a series of redox reactions to generate ATP, the primary energy currency of the cell. wikipedia.org This process is tightly coupled to the electron transport chain, which establishes a proton gradient across the inner mitochondrial membrane. Uncoupling agents dissipate this proton gradient, leading to a decrease in ATP synthesis and an increase in oxygen consumption. The mild uncoupling effect of some TPP⁺ compounds is attributed to their interaction with the inner mitochondrial membrane, disrupting the electrochemical gradient. nih.gov
However, research has also demonstrated that the uncoupling activity of TPP⁺-based molecules can be modulated through structural modifications. By altering the substituents on the phenyl rings of the TPP⁺ moiety, it is possible to decrease the electron density on the phosphorus atom. This modification has been shown to abrogate the uncoupling effect on oxidative phosphorylation, thereby preventing the dissipation of the mitochondrial membrane potential. nih.gov This finding is significant as it opens the possibility of designing mitochondria-targeted molecules that can deliver a cargo without interfering with the essential energy-producing functions of the mitochondria.
One of the well-studied conjugates of DTPPBr is 10-(6′-plastoquinonyl) this compound (SkQ1). SkQ1 has demonstrated potent antioxidant activity by preventing the peroxidation of cardiolipin, a key phospholipid of the inner mitochondrial membrane. nih.gov While it exhibits some mild uncoupling and inhibitory effects on the respiratory chain, its primary role in many studies is as a mitochondria-targeted antioxidant. nih.gov The ability to fine-tune the bioenergetic effects of DTPPBr and its conjugates is a critical aspect of their development for therapeutic applications.
Antimicrobial Research
The unique properties of this compound have also led to its investigation as an antimicrobial agent. Its ability to interact with and disrupt microbial membranes is a key aspect of its antimicrobial activity.
Membrane Disruption Mechanisms in Microorganisms
The primary mechanism by which DTPPBr is thought to exert its antimicrobial effects is through the disruption of microbial cell membranes. nih.govnih.govbiophysics-reports.org Similar to other cationic antimicrobial peptides and molecules, the positively charged phosphonium (B103445) headgroup of DTPPBr is attracted to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. nih.gov The long, hydrophobic decyl chain then inserts into the lipid bilayer, leading to membrane destabilization. nih.govnih.gov
Several models have been proposed to describe the membrane-disrupting actions of such cationic amphiphilic molecules. These include the "barrel-stave," "toroidal pore," "carpet," and "detergent" models. nih.govbiophysics-reports.org While the precise mechanism for DTPPBr is still under investigation, it is likely that it follows a detergent-like or carpet model. In the carpet model, the molecules accumulate on the surface of the membrane, forming a layer that disrupts the membrane's curvature and integrity, eventually leading to the formation of transient pores or the complete solubilization of the membrane in a detergent-like manner. biophysics-reports.org This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell death. nih.gov
It is important to note that some antimicrobial agents can also translocate across the membrane without causing complete lysis and then interact with intracellular targets. nih.gov While the primary mode of action for DTPPBr appears to be membrane disruption, the possibility of intracellular targets cannot be entirely ruled out without further specific investigation.
Activity Spectrum Against Bacterial and Fungal Pathogens
This compound and its derivatives have been shown to possess a broad spectrum of activity against various bacterial and fungal pathogens. The efficacy of these compounds is often linked to their ability to accumulate in and disrupt microbial cells.
Research has demonstrated the activity of TPP⁺-based compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. Incorporation of the triphenylphosphonium moiety into other molecules has been shown to improve their inhibitory properties against this bacterium. medkoo.com The lipophilic nature of DTPPBr facilitates its penetration through the complex, lipid-rich cell wall of mycobacteria.
The antifungal activity of related compounds has also been noted. For instance, studies on the fungus Botrytis cinerea, a common plant pathogen, have shown that bacterial isolates producing antifungal compounds can inhibit its growth and spore germination. frontiersin.org While this research does not directly involve DTPPBr, it highlights the potential for membrane-active compounds to be effective against fungal pathogens. The general principle of targeting the fungal cell membrane, which is essential for fungal viability, underpins the potential of DTPPBr as an antifungal agent.
The following table summarizes the observed antimicrobial activity of TPP⁺-based compounds, providing a basis for the expected spectrum of this compound.
| Pathogen Type | Example Pathogen | Observed Effect of TPP⁺-based Compounds |
| Bacteria | Mycobacterium tuberculosis | Improved inhibitory properties of other molecules when conjugated with TPP⁺. medkoo.com |
| Fungus | Botrytis cinerea | Inhibition of growth and spore germination by antifungal compounds. frontiersin.org |
Further research is necessary to fully delineate the activity spectrum of this compound against a wider range of clinically relevant bacterial and fungal pathogens.
Investigations into Resistance Mechanisms
The emergence of antimicrobial resistance is a major global health concern, and understanding the mechanisms by which microorganisms develop resistance to new compounds is crucial. nih.govnih.govfrontiersin.orgyoutube.comresearchgate.net For membrane-active agents like this compound, potential resistance mechanisms could involve alterations to the cell membrane composition that reduce the binding of the compound or the upregulation of efflux pumps that actively remove the compound from the cell. nih.govfrontiersin.org
General mechanisms of antimicrobial resistance include:
Target Modification: Alteration of the molecular target to reduce drug binding. nih.gov
Drug Inactivation: Enzymatic degradation or modification of the antimicrobial agent. nih.gov
Reduced Permeability: Changes in the cell envelope that limit the uptake of the drug. nih.gov
Efflux Pumps: Active transport of the drug out of the cell. frontiersin.org
In the context of compounds that target the bacterial membrane, resistance can arise from modifications in the membrane's phospholipid composition, leading to a less negative surface charge and thus reduced electrostatic attraction for the cationic DTPPBr. Additionally, bacteria can upregulate efflux pumps, which are transmembrane proteins that can recognize and expel a wide range of substrates, including antimicrobial compounds. frontiersin.org For example, studies on other novel antimicrobial compounds have shown that resistance can emerge through the gene duplication of efflux pumps, leading to their increased expression. nih.gov
While specific studies on resistance to this compound are not extensively detailed in the provided search results, the investigation of these general resistance mechanisms will be a critical step in evaluating its long-term potential as an antimicrobial agent.
Anticancer Research and Apoptosis Induction
The ability of this compound and its conjugates to selectively target mitochondria has made them promising candidates for anticancer research. By accumulating in the mitochondria of cancer cells, these compounds can induce cell death through various mechanisms, most notably apoptosis.
Targeting Cancer Cell Mitochondria for Selective Cytotoxicity
A hallmark of many cancer cells is an altered metabolic state and a higher mitochondrial membrane potential compared to normal cells. This increased membrane potential leads to an even greater accumulation of lipophilic cations like DTPPBr within the mitochondria of cancer cells, providing a basis for selective cytotoxicity. nih.govrsc.org This targeted approach aims to induce cancer cell death while minimizing damage to healthy tissues. rsc.org
The accumulation of DTPPBr and its conjugates within mitochondria can trigger a cascade of events leading to apoptosis, or programmed cell death. researchgate.netnih.govexcli.de This is often initiated by the induction of mitochondrial dysfunction. The disruption of the mitochondrial membrane potential and the inhibition of oxidative phosphorylation can lead to the overproduction of reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause oxidative damage to mitochondrial components, including DNA, proteins, and lipids, further compromising mitochondrial function. nih.gov
This mitochondrial distress can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. nih.gov Cytosolic cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. researchgate.netnih.gov
The following table outlines the key steps in the proposed mechanism of DTPPBr-induced apoptosis in cancer cells:
| Step | Description |
| 1. Selective Accumulation | Driven by the high mitochondrial membrane potential in cancer cells, DTPPBr concentrates in the mitochondria. nih.govrsc.org |
| 2. Mitochondrial Dysfunction | The compound disrupts mitochondrial bioenergetics, leading to a decrease in the mitochondrial membrane potential and inhibition of ATP synthesis. nih.gov |
| 3. ROS Production | Disruption of the electron transport chain can lead to increased production of reactive oxygen species (ROS). nih.gov |
| 4. Release of Pro-apoptotic Factors | Mitochondrial damage triggers the release of cytochrome c into the cytoplasm. nih.gov |
| 5. Caspase Activation & Apoptosis | Cytochrome c activates the caspase cascade, leading to the execution of programmed cell death (apoptosis). researchgate.netnih.gov |
The strategy of combining mitochondria-targeted drugs with inhibitors of other metabolic pathways, such as glycolysis, is also being explored to enhance the anticancer effect. nih.govcapes.gov.br By simultaneously targeting two major energy-producing pathways in cancer cells, it may be possible to achieve a more potent and selective killing of tumor cells.
Induction of Apoptotic Pathways (e.g., mitochondrial pathway)
Decyltriphenylphosphonium (DTPP) bromide and its derivatives have been identified as potent inducers of apoptosis, primarily through the activation of the intrinsic or mitochondrial pathway. This pathway is a crucial mechanism for programmed cell death, which is essential for tissue homeostasis. Its dysregulation is implicated in diseases like cancer. The core of this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), an event tightly controlled by the B-cell CLL/lymphoma 2 (Bcl-2) family of proteins. nih.gov
The Bcl-2 family consists of both pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL). cellsignal.com In healthy cells, the anti-apoptotic proteins restrain the pro-apoptotic ones. nih.gov However, in response to cellular stress, such as that induced by certain therapeutic agents, this balance is shifted. Members of the Bcl-2 family known as BH3-only proteins are activated, which in turn activate Bax and Bak. nih.govresearchgate.net
Once activated, Bax and Bak oligomerize and form pores in the outer mitochondrial membrane. nih.govnih.gov This leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol, most notably cytochrome c. nih.govcellsignal.com In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex called the apoptosome. This structure then activates caspase-9, which initiates a cascade of effector caspases that dismantle the cell, leading to the characteristic morphological features of apoptosis. nih.govresearchgate.net
Studies have shown that conjugates of decyltriphenylphosphonium, such as the mitochondria-targeted antioxidant SkQ1 (plastoquinonyl-decyl-triphenylphosphonium bromide), can promote the apoptosis of specific cell types, such as neutrophils. nih.govresearchgate.net The accumulation of these lipophilic cations within the mitochondria, driven by the large mitochondrial membrane potential, can disrupt mitochondrial function and initiate the apoptotic cascade. nih.gov This targeted accumulation makes DTPP-based compounds effective agents for inducing cell death in targeted pathological cells.
Synergistic Therapeutic Approaches
The unique mitochondrial-targeting property of the decyltriphenylphosphonium cation makes it a valuable component in synergistic therapeutic strategies. By combining DTPP-conjugated molecules with other anticancer treatments, researchers aim to enhance therapeutic efficacy, overcome drug resistance, and potentially lower required dosages to minimize side effects.
One approach involves the synergy between mitochondria-targeted antioxidants and glycolysis inhibitors in cancer therapy. For instance, combining a DTPP-based antioxidant with a glycolysis inhibitor has been explored as a strategy in hepatocellular carcinoma. nih.gov Another synergistic strategy involves using DTPP-conjugated compounds to enhance the cytotoxicity of conventional chemotherapeutics. For example, TPP+-conjugated liposomes used for the mitochondrial delivery of paclitaxel (B517696) resulted in improved cytotoxicity in a paclitaxel-resistant cell line. nih.gov The enhanced effect was attributed not only to the increased accumulation of the chemotherapeutic agent in the mitochondria but also to the intrinsic toxicity of the TPP+ carrier itself, which can decrease the mitochondrial membrane potential. nih.gov
Furthermore, the targeted delivery of a synthetic paclitaxel analog, fluorinated docetaxel, was achieved via covalent conjugation to the lipophilic cation rhodamine B, demonstrating a similar principle of targeting mitochondria to enhance therapeutic outcomes. nih.gov These findings underscore the potential of using DTPP and other lipophilic cations as part of a multi-pronged attack on cancer cells, targeting both their energy production centers and sensitizing them to other therapeutic interventions.
Drug Delivery Systems
The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy of various compounds. The decyltriphenylphosphonium moiety, due to its ability to target mitochondria, has been extensively incorporated into such systems. nih.gov
Liposomal and Nanoparticle Formulations for Mitochondrial Delivery
To achieve targeted delivery to mitochondria, the decyltriphenylphosphonium cation is often integrated into the structure of liposomes and nanoparticles. nih.govnih.gov These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to the target organelle.
Mitochondriotropic liposomes are typically formulated by incorporating a TPP-conjugated lipid, such as TPP-polyethylene glycol-distearoylphosphatidylethanolamine (TPP-PEG-PE), into the lipid bilayer. nih.govmdpi.com This modification confers a positive charge and the necessary lipophilicity for the liposome (B1194612) to be drawn toward and accumulate within the negatively charged mitochondria of cancer cells. mdpi.comaston.ac.uk Similarly, polymeric nanoparticles, such as those made from poly(amidoamine) (PAMAM) dendrimers, can have their surfaces decorated with TPP groups. nih.govmdpi.com These TPP-functionalized dendrimers have shown effective mitochondrial targeting. nih.gov
The table below summarizes various nanoparticle systems that utilize TPP for mitochondrial targeting.
| Delivery System | Mitochondrial-Targeting Moiety | Encapsulated Agent (Example) | Key Findings | References |
| Liposomes | Stearyl Triphenylphosphonium (STPP) | Paclitaxel | Improved mitochondrial localization and enhanced cytotoxicity in resistant cells. | nih.govnih.gov |
| PEGylated Liposomes | TPP-PEG-PE | Paclitaxel (PTX) | Less cytotoxic than STPP-liposomes; effective mitochondrial targeting in HeLa cells. | nih.govnih.gov |
| DMPC-based Liposomes | PCDA-TPP | Doxorubicin (Dox) | Successful mitochondrial targeting and drug delivery in MCF7 cancer cells. | nih.gov |
| Dendrimers | Triphenylphosphonium (TPP) | Generic therapeutic payloads | TPP on the surface demonstrated mitochondria-targeting properties with low cytotoxicity. | nih.govmdpi.com |
| TPP-modified Liposomes | 4-carboxybutyl triphenylphosphonium bromide | Resveratrol | Enhanced cellular uptake and selective accumulation in mitochondria. | mdpi.com |
Enhanced Cellular Uptake and Intracellular Distribution
A primary advantage of using DTPP-modified drug delivery systems is their ability to enhance cellular uptake and ensure specific intracellular trafficking to the mitochondria. nih.govnih.gov The delocalized positive charge and lipophilic nature of the TPP cation facilitate the penetration of these nanocarriers through the cell membrane and subsequent accumulation within the mitochondrial matrix, driven by the significant negative membrane potential of the inner mitochondrial membrane. mdpi.comnih.gov
The enhanced uptake and specific mitochondrial accumulation have been demonstrated through various experimental techniques. Confocal microscopy is frequently used to visualize the colocalization of fluorescently labeled TPP-nanoparticles with mitochondrial-specific dyes like MitoTracker Red. nih.gov For instance, studies with dansyl-fluorophore-labeled TPP-liposomes (Lip-DT) showed clear colocalization with MitoTracker in MCF7 breast cancer cells, confirming the delivery of the liposomal construct to the mitochondria. nih.gov
Furthermore, quantitative analysis has confirmed the preferential accumulation of drugs delivered via these systems. In a study using TPP-modified liposomes to deliver resveratrol, quantification of the compound within different intracellular organelles confirmed its selective accumulation in the mitochondria. mdpi.com This targeted delivery is crucial as it concentrates the therapeutic agent at its site of action, which can increase its effectiveness and reduce off-target effects. aston.ac.uk The ability to monitor the cellular uptake and release of a drug at the subcellular level provides valuable insights into when, where, and how the encapsulated drug is delivered. nih.gov
Polymer Chemistry and Composite Materials
While direct, extensive research on this compound's role in polymer chemistry is still emerging, the behavior of analogous alkyltriphenylphosphonium salts provides a strong indication of its potential applications. These compounds are primarily utilized for their ability to act as surfactants, intercalating agents, and phase-transfer catalysts, thereby influencing the properties and synthesis of polymers and composites.
Alkyltriphenylphosphonium salts, due to their amphiphilic nature, can act as modifiers for various polymers. The long alkyl chain, in this case, the decyl group, provides hydrophobicity, while the triphenylphosphonium head group is hydrophilic and bulky. This structure allows for the potential of DTPPB to be incorporated into polymer matrices to alter their surface properties, enhance thermal stability, and improve compatibility between different phases in polymer blends. For instance, the incorporation of similar phosphonium salts has been shown to increase the thermal stability of polymers. nih.gov
The use of phosphonium-based compounds as flame retardants is another area of interest. Brominated compounds, in general, are known for their flame-retardant properties. researchgate.net The presence of bromine in DTPPB, combined with the phosphorus element, could contribute to the flame retardancy of polymers into which it is incorporated.
A significant application of compounds structurally similar to this compound lies in the development of nanocomposites. For example, dodecyltriphenylphosphonium (B1215703) bromide, a close analog, has been utilized in the study of intercalated polyester/silicate (B1173343) nanocomposites. sigmaaldrich.com In this context, the phosphonium salt acts as an intercalating agent, which pries apart the layers of clay fillers like montmorillonite, allowing for the infusion of polymer chains. This leads to the formation of nanocomposites with enhanced mechanical, thermal, and barrier properties. sigmaaldrich.com
The primary role of the alkyltriphenylphosphonium salt is to modify the surface of the inorganic nanofiller, making it more compatible with the organic polymer matrix. The long alkyl chain of the phosphonium salt interacts favorably with the polymer, while the positively charged phosphonium head interacts with the negatively charged silicate layers of the clay. This improved interfacial adhesion is crucial for achieving the desired property enhancements in the final nanocomposite material. Studies on the thermal stability of quaternary phosphonium-modified montmorillonites have shown their effectiveness in silicate layered polymer nanocomposites. sigmaaldrich.com
| Application Area | Role of Alkyltriphenylphosphonium Salt | Potential Effect on Material Properties |
| Polymer Modification | Surfactant, Thermal Stabilizer, Flame Retardant | Improved surface properties, Increased thermal stability, Enhanced flame retardancy |
| Nanocomposite Development | Intercalating Agent, Surface Modifier | Enhanced mechanical strength, Improved thermal stability, Better barrier properties |
Corrosion Inhibition Studies
One of the most extensively researched applications of this compound is its use as a corrosion inhibitor, particularly for mild steel in acidic environments. nih.gov Its effectiveness stems from its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.
The corrosion inhibition mechanism of this compound is primarily attributed to its adsorption onto the metal surface. nih.gov This adsorption process is influenced by the molecule's chemical structure, which includes the positively charged phosphorus atom, the aromatic phenyl rings, and the long hydrophobic alkyl chain. The adsorption of DTPPB on a metal surface, such as mild steel, has been found to follow the Langmuir adsorption isotherm. phasetransfercatalysis.com This model suggests the formation of a monolayer of the inhibitor on the surface.
The adsorption process is believed to involve a combination of physisorption and chemisorption. nih.gov Physisorption occurs due to the electrostatic interaction between the positively charged phosphonium cation and the negatively charged metal surface (in the presence of adsorbed anions from the acidic solution). Chemisorption involves the sharing of electrons between the π-electrons of the phenyl rings and the vacant d-orbitals of the iron atoms on the metal surface. The presence of heteroatoms like phosphorus also facilitates this chemical bonding.
Upon adsorption, this compound molecules arrange themselves on the metal surface to form a protective film. sigmaaldrich.com The long, hydrophobic decyl chains orient themselves away from the metal surface, creating a barrier that repels water and corrosive species from the acidic solution. sigmaaldrich.com This self-organization of the alkyl chains is a critical factor in the effectiveness of the protective film. sigmaaldrich.com
The triphenylphosphonium head group, along with the bromide ion, also plays a crucial role. The bulky nature of the triphenylphosphine group contributes to a greater surface coverage, effectively blocking active corrosion sites. This protective film acts as a physical barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
The efficacy of this compound as a corrosion inhibitor has been validated through various electrochemical and surface analysis techniques.
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): Studies have shown that DTPPB acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. sigmaaldrich.comnih.gov This is evident from the shift in both the anodic and cathodic branches of the polarization curves to lower current densities upon the addition of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of DTPPB. This indicates the formation of a protective film on the metal surface that impedes the corrosion process. The appearance of a depressed capacitive loop in the Nyquist plot is characteristic of such systems. sigmaaldrich.comresearchgate.net
Surface Characterization Techniques:
Scanning Electron Microscopy (SEM): SEM images of mild steel surfaces exposed to acidic solutions with and without DTPPB clearly demonstrate the formation of a protective layer. In the absence of the inhibitor, the surface appears rough and pitted due to corrosion, while in its presence, a smoother surface is observed. nih.govmdpi.com
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, further confirming the reduction in surface roughness and the formation of a uniform protective film in the presence of the inhibitor. nih.gov
| Electrochemical Parameter | Observation with DTPPB | Interpretation |
| Corrosion Current Density (i_corr) | Decreases | Reduction in corrosion rate |
| Polarization Resistance (R_p) | Increases | Increased resistance to corrosion |
| Charge Transfer Resistance (R_ct) | Increases | Slower corrosion reaction kinetics |
| Double Layer Capacitance (C_dl) | Decreases | Formation of a protective film, displacement of water molecules |
Conclusion
Decyltriphenylphosphonium bromide stands as a testament to the versatility of quaternary phosphonium (B103445) salts in modern scientific research. Its unique combination of a lipophilic alkyl chain and a delocalized cationic charge makes it an invaluable tool for targeting the mitochondrial compartment of cells. From elucidating fundamental mitochondrial processes to pioneering new drug delivery strategies and serving as an environmentally benign solvent, DTPB continues to empower researchers across a spectrum of disciplines. As research progresses, the full potential of this and related phosphonium compounds is yet to be completely unveiled, promising further innovations in medicine, chemistry, and materials science.
A Comprehensive Analysis of Synthetic Routes for this compound
This compound is a quaternary phosphonium salt characterized by a ten-carbon alkyl chain (decyl group) attached to a triphenylphosphonium cation, with bromide serving as the counter-ion. This compound and its derivatives are of significant interest in various fields of chemical synthesis. This article focuses exclusively on the methodologies developed for the synthesis of this compound and its analogues.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its chemical behavior.
The electronic structure of decyltriphenylphosphonium is characterized by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive. aimspress.com
For the decyltriphenylphosphonium cation, DFT calculations would reveal that the HOMO is primarily localized on the phenyl rings of the triphenylphosphine (B44618) group, owing to the electron-rich π-systems. The LUMO, conversely, would likely be distributed across the positively charged phosphorus atom and the attached carbon atoms, indicating these as the sites most susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution.
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons.
These descriptors are invaluable for predicting how decyltriphenylphosphonium bromide will interact with other chemical species.
Illustrative Data Table: Calculated Electronic Properties for a Triphenylphosphonium Cation
The following table presents representative data for a generic alkyltriphenylphosphonium cation, as would be obtained from DFT calculations at a theoretical level like B3LYP/6-31G(d,p).
| Property | Symbol | Illustrative Value | Unit |
| HOMO Energy | E_HOMO | -7.85 | eV |
| LUMO Energy | E_LUMO | -1.23 | eV |
| HOMO-LUMO Gap | ΔE | 6.62 | eV |
| Ionization Potential | I | 7.85 | eV |
| Electron Affinity | A | 1.23 | eV |
| Electronegativity | χ | 4.54 | eV |
| Chemical Hardness | η | 3.31 | eV |
| Electrophilicity Index | ω | 3.10 | eV |
Note: These values are illustrative and not specific experimental or calculated data for this compound.
Quantum chemical calculations are also employed to model chemical reactions, providing a detailed picture of the reaction mechanism, energetics, and kinetics. The synthesis of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where triphenylphosphine acts as the nucleophile attacking the primary carbon of 1-bromodecane, with bromide as the leaving group. karazin.ua
Theoretical calculations can map the potential energy surface of this reaction. This involves calculating the energy of the system as the reactants approach each other, form a transition state, and then resolve into products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur (the activation energy). By modeling this pathway, researchers can predict the feasibility and rate of the reaction under various conditions. karazin.ua Such studies can also explain how modifying the reactants, for instance by adding electron-donating or electron-withdrawing groups to the phenyl rings, would alter the activation energy and thus the reaction rate. karazin.ua
Molecular Dynamics Simulations
While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical motion and interactions over time. nih.gov MD simulations apply classical mechanics to model the movements of atoms and molecules, making it possible to simulate large, complex systems like a drug interacting with a cell membrane.
A key feature of this compound is its ability to cross biological membranes and accumulate within mitochondria, driven by the membrane potential. MD simulations are an essential tool for understanding this process at a molecular level. nih.govrsc.org
A typical simulation setup involves constructing a model lipid bilayer, often composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or dipalmitoylphosphatidylcholine (DPPC), which is then solvated in a box of water molecules with ions to mimic physiological conditions. karazin.uanih.gov The decyltriphenylphosphonium cation is then placed in the water phase. Over the course of the simulation (typically lasting hundreds of nanoseconds), the molecule's trajectory is calculated, revealing how it interacts with the membrane.
These simulations can show:
Adsorption: The initial binding of the cation to the membrane surface, driven by hydrophobic interactions of the decyl chain and electrostatic interactions of the phosphonium (B103445) headgroup with the lipid headgroups.
Insertion and Orientation: The insertion of the lipophilic decyl tail into the hydrophobic core of the bilayer, while the charged triphenylphosphonium group anchors at the lipid-water interface. karazin.ua
Permeation: The complete translocation of the cation across the membrane. To study this high-energy process efficiently, advanced techniques like umbrella sampling combined with the weighted histogram analysis method (WHAM) or steered MD are used. These methods calculate the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves along a path perpendicular to the membrane surface. The peak of this profile corresponds to the free energy barrier for permeation (ΔGperm), a critical factor determining the rate at which the molecule can cross the membrane.
Illustrative Data Table: Typical Parameters from an MD Simulation of a Lipophilic Cation with a Lipid Bilayer
| Parameter | Illustrative Value | Unit | Significance |
| System | POPC Bilayer | - | Represents a common mammalian cell membrane composition. |
| Area per Lipid (APL) | 65.3 | Ų | Indicates membrane fluidity; changes can signify disruption by the molecule. |
| Membrane Thickness (P-P distance) | 38.1 | Å | Distance between phosphorus atoms in opposite leaflets; can indicate thinning or thickening. |
| Free Energy of Permeation (ΔG_perm) | ~12-15 | kcal/mol | The energy barrier for the cation to cross the hydrophobic core of the membrane. |
Note: These values are illustrative and represent typical findings for lipophilic cations, not specific data for this compound.
When the decyltriphenylphosphonium moiety is used as a carrier to deliver a therapeutic agent (a ligand) to a specific protein (a receptor), MD simulations can be used to study the binding process in detail. nih.gov These simulations provide insights into the dynamic nature of the ligand-receptor interaction, which is often missed by static methods like simple docking.
Starting from a docked pose, an MD simulation can reveal:
The stability of the binding pose over time.
The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex.
Conformational changes induced in the receptor upon ligand binding, which are often crucial for its biological function. nih.gov
The pathways of ligand entry and exit from the binding site.
By using more computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), MD simulations can also provide a quantitative prediction of the binding free energy (ΔGbind), which is a direct measure of the ligand's affinity for its target receptor.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is instrumental in elucidating the molecular structure and quantifying the presence of decyltriphenylphosphonium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound and its derivatives. ¹H NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule.
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons on the triphenylphosphine (B44618) group typically appear as complex multiplets in the downfield region (approximately δ 7.5-8.2 ppm). The protons of the decyl chain exhibit characteristic signals: the methylene (B1212753) group attached to the phosphorus atom is observed as a multiplet further downfield than the other alkyl protons due to the electron-withdrawing effect of the phosphonium (B103445) cation. The remaining methylene groups of the decyl chain appear as a broad multiplet in the aliphatic region (around δ 1.0-1.6 ppm), while the terminal methyl group shows a triplet at the most upfield position (around δ 0.7-0.9 ppm). nih.gov
These spectral assignments allow for unambiguous confirmation of the covalent structure, ensuring that the decyl group is attached to the triphenylphosphonium moiety. All spectra for characterization are typically obtained in deuterated solvents like chloroform (B151607) (CDCl₃) or methanol (B129727) (MeOD). nih.gov
Table 1: ¹H NMR Data for Decyltriphenylphosphonium Derivatives
| Compound | Aromatic Protons (δ, ppm) | CH₂-P (δ, ppm) | Alkyl Chain Protons (δ, ppm) | Terminal CH₃ (δ, ppm) | Reference |
|---|---|---|---|---|---|
| Decyl Tri-4-tolylphosphonium Bromide | 7.49 (dd), 7.36 (dd) | 3.25 (m) | 1.42 (s), 1.04 (m) | 0.66 (t) | nih.gov |
| Decyl Tris(4-methoxyphenyl)phosphonium Bromide | 7.60 (dd), 7.13 (dd) | 3.27 (m) | 1.51 (m), 1.18 (m) | 0.79 (t) | nih.gov |
| Decyl Tris(3-methoxyphenyl)phosphonium Bromide | 7.59 (m), 7.29 (m) | 3.78 (m) | 1.61 (m), 1.18 (m) | 0.84 (t) | nih.gov |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), t (triplet), m (multiplet), dd (doublet of doublets).
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry (MS) is employed to confirm the molecular weight and assess the purity of this compound. Electrospray Ionization (ESI) is a common technique used for this purpose, as it is well-suited for analyzing ionic compounds. nih.gov
The analysis provides the mass-to-charge ratio (m/z) of the decyltriphenylphosphonium cation. The experimentally determined value is compared against the calculated theoretical mass of the molecular ion (M⁺) to confirm the compound's identity. nih.gov The presence of a single major peak corresponding to the target cation is a strong indicator of the sample's purity. nih.gov
Table 2: Mass Spectrometry Data for Decyltriphenylphosphonium Derivatives
| Compound | Calculated m/z (M⁺) | Found m/z (M⁺) | Ionization Method | Reference |
|---|---|---|---|---|
| Decyl Tri-4-tolylphosphonium Bromide | 445.3 | 445.3 | ESI | nih.gov |
| Decyl Tris(4-methoxyphenyl)phosphonium Bromide | 493.2866 | 493.2897 | ESI | nih.gov |
| Decyl Tris(3-methoxyphenyl)phosphonium Bromide | 493.2866 | 493.2704 | ESI | nih.gov |
Note: m/z represents the mass-to-charge ratio. M⁺ refers to the molecular ion.
UV-Visible Spectroscopy for Concentration and Interaction Studies
UV-Visible spectroscopy can be utilized as a quantitative analytical tool for determining the concentration of this compound in solution, provided it has a chromophore that absorbs in the UV-Vis range. youtube.com The concentration is calculated based on the Beer-Lambert law, which relates absorbance to concentration, path length, and molar absorptivity. youtube.com
Furthermore, this technique is valuable for studying interactions. The bromide counterion itself has a strong UV absorption that is sensitive to its microenvironment. nih.gov Its maximum absorption wavelength can shift depending on the composition of the solution and its association with the phosphonium cation. nih.gov This property can be exploited to monitor changes in the compound's aggregation state or its interaction with other molecules or biological structures, such as micelles, without the need to introduce external molecular probes. nih.gov
Chromatographic Separations
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for performing precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a critical method for assessing the purity and performing quantitative analysis of this compound. nih.gov Reversed-phase HPLC, using a C18 column, is typically employed for this purpose.
The method allows for the separation of the target compound from starting materials, byproducts, and other impurities. The purity of the synthesized compound is often confirmed to be greater than 95% using an analytical HPLC system before its use in further applications. nih.gov A common mobile phase setup involves a gradient of acetonitrile (B52724) (ACN) and water, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The retention time under specific chromatographic conditions is a key identifier for the compound.
Table 3: HPLC Retention Times for Decyltriphenylphosphonium Derivatives
| Compound | Retention Time (min) | Reference |
|---|---|---|
| Decyl Tri-4-tolylphosphonium Bromide | 19.8 | nih.gov |
| Decyl Tris(4-methoxyphenyl)phosphonium Bromide | 18.4 | nih.gov |
| Decyl Tris(3-methoxyphenyl)phosphonium Bromide | 17.9 | nih.gov |
Note: Retention times are specific to the chromatographic conditions described in the reference, including a gradient of 40–95% ACN with 0.1% TFA over 20 minutes.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique used to monitor the progress of the synthesis of this compound. nih.govlibretexts.org The reaction typically involves the quaternization of a triphenylphosphine derivative with 1-bromodecane. nih.gov
To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting phosphine (B1218219) material. libretexts.orgrochester.edu A suitable mobile phase, such as 5% methanol in dichloromethane (B109758) (DCM), is used to develop the plate. nih.gov The disappearance of the starting phosphine spot on the TLC plate indicates that the reaction is complete. nih.gov Due to the charged nature of the phosphonium salt product, it typically has a much lower retention factor (Rf) and remains closer to the baseline compared to the less polar starting phosphine. This clear separation allows for a straightforward visual assessment of the reaction's progression. nih.govresearchgate.net
Electrochemical Methods in Biological Systems
Electrochemical techniques offer a powerful and direct means for the characterization and quantification of electroactive molecules like this compound within complex biological environments. These methods are predicated on the measurement of electrical signals—such as current or potential—that arise from redox reactions or the accumulation of charged species. For cationic compounds such as this compound, electrochemical approaches are particularly well-suited for real-time monitoring of their distribution across cellular and mitochondrial membranes, providing critical insights into their bioenergetic effects and intracellular behavior.
Monitoring Mitochondrial Membrane Potential
The triphenylphosphonium (TPP⁺) cation is a lipophilic cation that readily passes through biological membranes and accumulates in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (ΔΨm). nih.gov This property has been extensively exploited to deliver various molecules to mitochondria and to measure ΔΨm itself. nih.gov The accumulation of the TPP⁺ moiety, and by extension decyltriphenylphosphonium, can be monitored in real-time using a TPP⁺-selective electrode. nih.govresearchgate.net This method provides a sensitive and continuous measurement of the cation's concentration in the external medium, which allows for the calculation of its mitochondrial uptake and, consequently, the estimation of ΔΨm. nih.gov
The principle of this technique is based on the Nernst equation, which relates the distribution of a charged ion across a membrane to the electrical potential across that membrane. As energized mitochondria consume TPP⁺ cations from the surrounding buffer, the TPP⁺-selective electrode registers a change in voltage. nih.govacs.org This change can be used to quantify the amount of the compound taken up by the mitochondria. The typical experimental setup involves suspending isolated mitochondria in a buffered solution containing the TPP⁺ compound and measuring the external concentration with the electrode. The addition of respiratory substrates (like succinate) energizes the mitochondria, leading to the uptake of the TPP⁺ cation and a corresponding change in the electrode's potential. nih.govacs.org Conversely, the addition of inhibitors (like rotenone (B1679576) or antimycin A) or uncouplers (like DNP) that dissipate the membrane potential causes the release of the cation back into the medium. acs.org
Table 1: Experimental Data for Mitochondrial Uptake of TPP⁺ Compounds
This table illustrates a typical experiment monitoring the uptake of a TPP⁺-linked compound by isolated rat liver mitochondria (RLM) using a TPP⁺-selective electrode. The change in electrode voltage directly correlates with the concentration of the TPP⁺ compound in the buffer, reflecting its uptake by the mitochondria upon energization.
| Time (minutes) | Event | Electrode Potential (mV) | Inferred Mitochondrial State |
|---|---|---|---|
| 0 | Baseline (Buffer + TPP⁺ Compound) | -120 | - |
| 2 | Addition of Isolated Mitochondria | -115 | Uptake due to endogenous substrates |
| 4 | Addition of Rotenone (Inhibitor) | -120 | Release of TPP⁺, potential dissipated |
| 6 | Addition of Succinate (Substrate) | -95 | Energization, significant uptake of TPP⁺ |
| 8 | Addition of DNP (Uncoupler) | -120 | Release of TPP⁺, potential collapsed |
This table is a representative example based on typical experimental data described in the literature. nih.govacs.org Actual values may vary depending on specific experimental conditions.
This electrochemical method is highly valued for its sensitivity and the ability to provide dynamic, real-time information on mitochondrial function. researchgate.net It has been instrumental in characterizing the behavior of various mitochondria-targeted compounds, including derivatives of decyltriphenylphosphonium. nih.govnih.gov
Real-Time Analysis of Intracellular Accumulation
Beyond isolated mitochondria, electrochemical methods can be adapted to monitor the real-time accumulation of electroactive compounds like this compound in whole cells. researchgate.netnih.gov Techniques such as square-wave voltammetry can be employed to measure the concentration of an electroactive drug in solution with high sensitivity and speed. researchgate.net This allows for the direct and continuous monitoring of a compound's uptake by a cell population or its release from a delivery system. researchgate.netnih.gov
The process involves placing a working electrode (e.g., a glassy carbon electrode), a reference electrode, and a counter electrode into a cell suspension containing the compound of interest. researchgate.net By applying a specific potential waveform and measuring the resulting current, the concentration of the electroactive species can be determined. As cells take up the compound, its concentration in the extracellular medium decreases, which is recorded in real-time by the electrochemical setup. This provides valuable kinetic data on the rate and extent of intracellular accumulation.
Table 2: Parameters for Electrochemical Monitoring of Cellular Uptake
This table outlines the key parameters and components of an electrochemical system designed for the real-time analysis of the intracellular accumulation of an electroactive compound.
| Parameter | Description | Typical Value/Component |
|---|---|---|
| Analytical Technique | The specific electrochemical method used for detection. | Square-Wave Voltammetry |
| Working Electrode | The electrode at which the electrochemical reaction of interest occurs. | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Maintains a constant potential for reference. | Ag/AgCl |
| Counter Electrode | Completes the electrical circuit. | Platinum Wire |
| Detection Limit | The lowest concentration of the compound that can be reliably measured. | Nanomolar (nM) range researchgate.net |
| Measurement Interval | The frequency at which data points are collected. | Seconds to minutes |
This approach is highly advantageous as it avoids the need for cell lysis or the use of labels (e.g., fluorescent or radioactive tags), providing a non-invasive way to study drug transport kinetics. researchgate.netresearchgate.net The data obtained can reveal crucial information about how factors like membrane potential, transporter activity, and drug formulation influence the cellular uptake of this compound. Such direct monitoring is invaluable for understanding the compound's mechanism of action and for the design of new therapeutic strategies targeting the cell's interior. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Catalytic Applications
Decyltriphenylphosphonium bromide is also gaining attention for its potential in catalysis, particularly as a phase-transfer catalyst (PTC). rsc.orgfluorochem.co.uknumberanalytics.com Phase-transfer catalysis is a powerful and green chemistry technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. rsc.orgnumberanalytics.com Quaternary phosphonium (B103445) salts, like this compound, are effective as PTCs due to their ability to form ion pairs with reactants, transporting them across the phase boundary to enable the reaction. numberanalytics.com
The long decyl chain of the cation imparts significant lipophilicity, allowing it to be soluble in the organic phase, while the charged phosphonium head can interact with anionic species in the aqueous phase. numberanalytics.com This amphiphilic nature is key to its catalytic activity. Research has demonstrated the utility of phosphonium salts in a wide array of organic transformations, including alkylations, oxidations, and cycloadditions. numberanalytics.comrsc.orgeurekaselect.com
Future research is focused on several key areas. One direction is the development of chiral phosphonium salts to be used in asymmetric phase-transfer reactions, which are crucial for producing enantiomerically pure pharmaceuticals. rsc.org Another avenue involves immobilizing phosphonium salt catalysts on solid supports like silica. rsc.org This approach creates recyclable catalysts that can be easily separated from the reaction mixture, enhancing the sustainability and cost-effectiveness of the process. For example, immobilized phosphonium salts have been successfully used in the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.org Furthermore, the catalytic activity of alkyltriphenylphosphonium bromides has been investigated for the hydrolysis of toxic organophosphates, suggesting potential applications in decontamination technologies. researchgate.net
Table 2: Catalytic Applications of Phosphonium Salts
| Reaction Type | Role of Phosphonium Salt | Key Advantage | Reference(s) |
| Alkylation | Phase-Transfer Catalyst | High yields under mild conditions. | numberanalytics.com, core.ac.uk |
| Oxidation | Phase-Transfer Catalyst | Facilitates oxidation of alcohols. | numberanalytics.com |
| CO₂ Cycloaddition | Organocatalyst (often immobilized) | Green synthesis of cyclic carbonates, catalyst is recyclable. | rsc.org |
| Hydrolysis of Esters | Supramolecular Catalyst | Deactivation of toxic organophosphates. | researchgate.net |
Sustainable Synthesis and Environmental Considerations
The growing use of phosphonium salts has brought the sustainability of their synthesis and their environmental impact into focus. eurekaselect.comacs.org Traditional synthesis methods often require harsh conditions and volatile organic solvents. eurekaselect.com Consequently, a major goal of future research is to develop greener synthetic routes for this compound and related compounds.
One promising approach is the use of bio-based solvents. A recent study on a similar compound, ethyltriphenylphosphonium bromide, found that using isopropanol, which can be derived from biomass, was an efficient and more sustainable solvent choice. acs.org Optimizing reaction conditions, such as temperature and solvent ratios, can maximize yield while minimizing health and environmental risks. acs.org Other green strategies being explored include visible-light-induced synthesis, which is transition-metal-free and has a high atomic economy. chemrxiv.org The fundamental synthesis reaction typically involves the quaternization of triphenylphosphine (B44618) with an alkyl halide (in this case, 1-bromodecane), a type of Sₙ2 reaction. nih.goveurekaselect.com
The environmental fate of phosphonium salts is another critical area of investigation. As ionic liquids, they are often characterized by low volatility, which reduces air pollution. eurekaselect.com However, their solubility in water means their potential ecotoxicity must be carefully evaluated. eurekaselect.com Research into the biodegradability and aquatic toxicity of this compound is necessary to fully assess its environmental footprint. Understanding these factors is crucial for designing next-generation phosphonium salts that are not only effective in their applications but also benign by design, aligning with the principles of green chemistry. eurekaselect.comacs.org
Q & A
Q. What are the recommended safety protocols for handling Decyltriphenylphosphonium bromide in laboratory settings?
this compound is classified as a respiratory irritant (Specific Target Organ Toxicity Category 3), skin irritant (Category 2), and eye irritant (Category 2). Researchers should use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Incompatible materials (e.g., strong oxidizing agents) must be avoided during storage .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with 1-bromodecane in a polar aprotic solvent (e.g., acetonitrile) under reflux. The reaction typically proceeds for 12–24 hours, followed by precipitation and recrystallization for purification. Structural confirmation is achieved using H NMR and P NMR spectroscopy .
Q. How should researchers verify the purity and identity of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR): H NMR (δ 7.6–7.8 ppm for aromatic protons) and P NMR (single peak near δ 25 ppm).
- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard.
- Mass Spectrometry (MS): Molecular ion peak at m/z 483.46 (M). Suppliers often provide Certificates of Analysis (CoA) with detailed QC data .
Advanced Research Questions
Q. What mechanistic role does this compound play in mitochondrial oxidative stress studies?
The compound’s triphenylphosphonium (TPP) moiety enables mitochondrial targeting due to the organelle’s negative membrane potential. In autoimmune arthritis models, it scavenges mitochondrial reactive oxygen species (ROS), reducing oxidative damage and inflammation. A 2016 study demonstrated its efficacy in suppressing joint swelling in rats (Oxid Med Cell Longev 2016:8703645) .
Q. How do contradictory data on this compound’s bioaccumulation potential impact ecological risk assessments?
Current safety data sheets indicate no available bioaccumulation or soil mobility data, creating uncertainty in environmental hazard evaluations. Researchers must conduct ecotoxicological assays (e.g., OECD Test Guideline 305) to address these gaps before large-scale experimental use .
Q. What experimental controls are essential when using this compound as a mitochondrial probe?
Q. What methodological challenges arise when applying this compound in corrosion inhibition studies?
The compound’s hydrophobic alkyl chain adsorbs onto metal surfaces, forming a protective layer. Challenges include:
- Concentration Optimization: Excessive concentrations (>1 mM) may destabilize inhibition.
- Electrochemical Validation: Use polarization resistance and electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiency. A 2021 study reported 89% inhibition efficiency for mild steel in sulfuric acid at 0.5 mM (J Mol Liq 336:116166) .
Q. How does this compound compare to non-targeted antioxidants in ROS modulation studies?
Unlike systemic antioxidants (e.g., TEMPOL), this compound localizes to mitochondria, reducing off-target effects. However, its efficacy depends on mitochondrial membrane potential integrity. In ischemia-reperfusion models, cyclosporin A (a permeability transition pore inhibitor) is often co-administered to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
